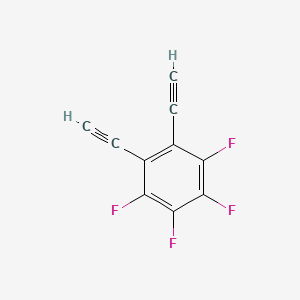
Benzene, 1,2-diethynyl-3,4,5,6-tetrafluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,2-diethynyl-3,4,5,6-tetrafluoro-: is a fluorinated aromatic compound characterized by the presence of ethynyl groups at the 1 and 2 positions and fluorine atoms at the 3, 4, 5, and 6 positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Sonogashira coupling reaction, which involves the reaction of a tetrafluorobenzene derivative with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst under basic conditions .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Benzene, 1,2-diethynyl-3,4,5,6-tetrafluoro- can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Addition Reactions: The ethynyl groups can participate in addition reactions, such as hydrogenation, to form alkenes or alkanes.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form carbonyl-containing products or reduction to form saturated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Addition Reactions: Hydrogenation reactions typically use hydrogen gas in the presence of a palladium or platinum catalyst.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while hydrogenation of the ethynyl groups can produce alkenes or alkanes.
Scientific Research Applications
Chemistry: Benzene, 1,2-diethynyl-3,4,5,6-tetrafluoro- is used as a building block in organic synthesis, particularly in the development of new materials with unique electronic and optical properties .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and liquid crystals, which benefit from the unique properties imparted by the fluorine atoms and ethynyl groups .
Mechanism of Action
The mechanism of action of Benzene, 1,2-diethynyl-3,4,5,6-tetrafluoro- in chemical reactions involves the interaction of its functional groups with various reagents. The ethynyl groups can participate in addition reactions, while the fluorine atoms can influence the reactivity of the benzene ring through electron-withdrawing effects. These interactions can lead to the formation of a wide range of products, depending on the specific reaction conditions .
Comparison with Similar Compounds
Benzene, 1,2-dibromo-3,4,5,6-tetrafluoro-: This compound has bromine atoms instead of ethynyl groups, leading to different reactivity and applications.
Benzene, 1,2,4,5-tetrafluoro-:
Uniqueness: Benzene, 1,2-diethynyl-3,4,5,6-tetrafluoro- is unique due to the presence of both ethynyl and fluorine groups, which impart distinct electronic and steric properties. These features make it a valuable compound for the synthesis of advanced materials and the study of novel chemical reactions.
Properties
CAS No. |
196958-65-3 |
|---|---|
Molecular Formula |
C10H2F4 |
Molecular Weight |
198.12 g/mol |
IUPAC Name |
1,2-diethynyl-3,4,5,6-tetrafluorobenzene |
InChI |
InChI=1S/C10H2F4/c1-3-5-6(4-2)8(12)10(14)9(13)7(5)11/h1-2H |
InChI Key |
CSJUMDGEHNZLIE-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C(=C(C(=C1F)F)F)F)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















